molecular formula C16H16O3 B5818116 1-(2,4-dimethoxyphenyl)-2-phenylethanone

1-(2,4-dimethoxyphenyl)-2-phenylethanone

Cat. No. B5818116
M. Wt: 256.30 g/mol
InChI Key: FZQWTUPLZQFOCN-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-2-phenylethanone, commonly known as DBO, is a synthetic compound that belongs to the class of phenethylamines. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and forensic science.

Scientific Research Applications

Photochemical Electron-Transfer Reactions

1-(2,4-dimethoxyphenyl)-2-phenylethanone has been studied in photochemical electron-transfer reactions. For instance, Mattes and Farid (1986) explored the dimerizations, nucleophilic additions, and oxygenation reactions of 1,1-diarylethylene derivatives, including 1-(2,4-dimethoxyphenyl)-2-phenylethanone, when induced by photoexcited cyanoanthracenes (Mattes & Farid, 1986).

Antioxidant and Antimicrobial Agents

Bandgar et al. (2009) synthesized a series of compounds including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, derived from 1-(2,4-dimethoxy-phenyl)-ethanone. These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities (Bandgar et al., 2009).

Photophysical Studies

Singh and Kanvah (2001) conducted photophysical studies on substituted 1,2-diarylethenes, including compounds related to 1-(2,4-dimethoxyphenyl)-2-phenylethanone. They investigated their absorption and fluorescence properties at various temperatures (Singh & Kanvah, 2001).

X-ray Diffraction Analysis

Harada and Ogawa (2001) studied the crystal structures of compounds including 1,2-bis(4-dimethoxyphenyl)ethane, which is structurally similar to 1-(2,4-dimethoxyphenyl)-2-phenylethanone. They focused on the ethane bond length and temperature dependence in these structures (Harada & Ogawa, 2001).

Application in Pharmaceutical Industry

More and Yadav (2018) investigated the use of 1-phenylethanol, a compound related to 1-(2,4-dimethoxyphenyl)-2-phenylethanone, in the pharmaceutical industry as an anti-inflammatory and analgesic drug. They explored its synthesis via hydrogenation of acetophenone using supercritical CO2 (More & Yadav, 2018).

Interaction with Water Molecules

Iwata (2017) conducted a computational study on the interaction between 1-phenylethanone, a related compound, and water molecules. The study aimed to understand the physicochemical details of these interactions, relevant in materials like cross-linked polyethylene (Iwata, 2017).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-13-8-9-14(16(11-13)19-2)15(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQWTUPLZQFOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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